Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a long perfluorinated alkyl chain, which imparts hydrophobic and lipophobic characteristics, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide typically involves multiple steps:
Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor.
Sulfonylation: The perfluorinated alkyl chain is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amination: The sulfonylated compound is reacted with an amine to form the sulfonylamino derivative.
Quaternization: The final step involves the quaternization of the amine with trimethylamine and iodide to form the ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation, crystallization, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the sulfonyl and ammonium groups.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as halides or hydroxides.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
Substitution: Results in the formation of various substituted derivatives.
Oxidation: Produces oxidized forms of the compound.
Reduction: Leads to reduced derivatives with altered functional groups.
Hydrolysis: Yields sulfonic acids or amines depending on the conditions.
Scientific Research Applications
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of water and oil-repellent coatings and materials.
Mechanism of Action
The mechanism of action of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide involves its interaction with biological membranes and proteins. The perfluorinated alkyl chain interacts with lipid bilayers, disrupting membrane integrity and function. The ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
Uniqueness
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is unique due to its combination of a perfluorinated alkyl chain with a sulfonylamino group and a quaternary ammonium iodide. This structure imparts distinct hydrophobic, lipophobic, and ionic properties, making it versatile for various applications.
Properties
CAS No. |
94088-80-9 |
---|---|
Molecular Formula |
C14H20F13N2O2S.I C14H20F13IN2O2S |
Molecular Weight |
654.27 g/mol |
IUPAC Name |
trimethyl-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C14H20F13N2O2S.HI/c1-29(2,3)7-4-6-28-32(30,31)8-5-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27;/h28H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VZOYHPPUGXMIFV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.